molecular formula C23H24N6O5S B3300515 2-{[8,9-dimethoxy-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]thio}-N,N-diethylacetamide CAS No. 902433-60-7

2-{[8,9-dimethoxy-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]thio}-N,N-diethylacetamide

Cat. No. B3300515
CAS RN: 902433-60-7
M. Wt: 496.5 g/mol
InChI Key: BBGNMWKVWQJMAL-UHFFFAOYSA-N
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Description

The compound “2-{[8,9-dimethoxy-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]thio}-N,N-diethylacetamide” is a complex organic molecule. It contains a triazole ring, which is a five-membered ring with three nitrogen atoms and two carbon atoms . The molecule also contains a quinazoline ring, which is a type of nitrogen-containing heterocycle . The compound has a molecular formula of C23H24N6O5S and an average mass of 496.539 Da .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple rings and functional groups. The core structure includes a triazole ring and a quinazoline ring . These rings can accommodate a broad range of substituents, which can lead to the formation of diverse novel bioactive molecules .

Scientific Research Applications

Synthesis and Hydrolytic Decomposition

This compound is a derivative of [1,2,4]triazolo[1,5-c]quinazoline, which has been studied for its formation and hydrolysis mechanisms. The study revealed that internal heterocyclization of hetarylcarboxylic acid (3 H -quinazolin-4-ylidene)-hydrazides involves a proton transfer from nitrogen atom of quinazoline system to oxygen atom of carbonyl group, cyclization with formation of [1,2,4]triazolo[4,3-c]quinazoline system, elimination of molecule of water .

Biological Properties

Derivatives of [1,2,4]triazolo[1,5-c]quinazoline, such as the compound , serve as a rich source of compounds with useful biological properties. They possess anti-inflammatory, tranquilizing, sedative, antiasthmatic, neurostimulating, antimicrobial, and antifungal activities and have a good affinity to adenosine and benzodiazepine receptors .

Anticancer Agents

The [1,2,4]triazolo[1,5-c]quinazolines interact with biomolecular targets due to ability of hydrogen bond formation and high dipole moments. Potent anticancer agents can be formed by fusion of the quinazoline and triazole rings and modification of their derivatives because the derivatives of 1,2,4-triazole and quinazoline were reported to demonstrate antitumor properties .

Anti-inflammatory Agents

Ursolic acid-based 1,2,4-triazolo[1,5-a]pyrimidines derivatives were synthesized and screened for their anti-inflammatory activity by evaluating their inhibition effect of using LPS-induced inflammatory response in RAW 264.7 macrophages in vitro .

Inflammatory Disorders

Management of inflammatory disorders involves the use of therapeutic agents for relieving pain and reducing inflammation, either decreasing or neutralizing the levels of pro-inflammatory mediators or inhibiting the recruitment of leukocytes and their activation .

Pharmacological Activities

The triazolothiadiazine and its derivatives, along with their diverse pharmacological activities, viz. anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents .

Drug Discovery

1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in the drug-discovery studies against cancer cells, microbes, and various types of disease in the human body .

Future Directions

Triazoles and their derivatives have a broad range of therapeutic applications with ever-widening future scope across scientific disciplines . The synthesis of new derivatives and the exploration of their biological activities are areas of ongoing research . The development of more efficient synthesis methods and the investigation of the mechanisms of action of these compounds are also important future directions .

properties

IUPAC Name

2-[[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N,N-diethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6O5S/c1-5-27(6-2)20(30)13-35-23-24-17-12-19(34-4)18(33-3)11-16(17)22-25-21(26-28(22)23)14-7-9-15(10-8-14)29(31)32/h7-12H,5-6,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBGNMWKVWQJMAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CSC1=NC2=CC(=C(C=C2C3=NC(=NN31)C4=CC=C(C=C4)[N+](=O)[O-])OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701114374
Record name 2-[[8,9-Dimethoxy-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]thio]-N,N-diethylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701114374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

496.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[8,9-dimethoxy-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]thio}-N,N-diethylacetamide

CAS RN

902433-60-7
Record name 2-[[8,9-Dimethoxy-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]thio]-N,N-diethylacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=902433-60-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[8,9-Dimethoxy-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]thio]-N,N-diethylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701114374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-{[8,9-dimethoxy-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]thio}-N,N-diethylacetamide
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2-{[8,9-dimethoxy-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]thio}-N,N-diethylacetamide
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2-{[8,9-dimethoxy-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]thio}-N,N-diethylacetamide
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2-{[8,9-dimethoxy-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]thio}-N,N-diethylacetamide
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2-{[8,9-dimethoxy-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]thio}-N,N-diethylacetamide
Reactant of Route 6
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2-{[8,9-dimethoxy-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]thio}-N,N-diethylacetamide

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